4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)-
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Overview
Description
4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- is a complex organic compound with a unique structure that includes a benzo-fused oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives .
Scientific Research Applications
4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo-fused oxazoles and related heterocyclic structures. Examples include:
- 9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol .
- Other benzo-fused heterocycles with similar structural motifs .
Uniqueness
The uniqueness of 4H-Benzo(5,6)cyclohept(1,2-d)oxazole, 9,10-dihydro-2-methyl-4-(1-methyl-4-piperidylidene)- lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
23699-84-5 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-ylidene)-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene |
InChI |
InChI=1S/C19H22N2O/c1-13-20-19-17(22-13)8-7-14-5-3-4-6-16(14)18(19)15-9-11-21(2)12-10-15/h3-6H,7-12H2,1-2H3 |
InChI Key |
QCEHDADBIVGNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)CCC3=CC=CC=C3C2=C4CCN(CC4)C |
Origin of Product |
United States |
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